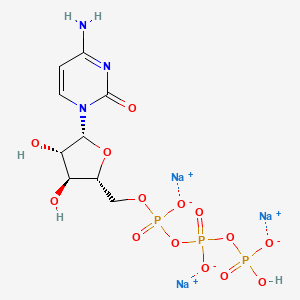

Cytarabine triphosphate trisodium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C9H13N3Na3O14P3 |

|---|---|

Molekulargewicht |

549.10 g/mol |

IUPAC-Name |

trisodium;[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7+,8-;;;/m1.../s1 |

InChI-Schlüssel |

HZQKYJNQQBPWQM-DGKYPTGMSA-K |

Isomerische SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cytarabine Triphosphate Trisodium

Abstract: Cytarabine (B982) (cytosine arabinoside, Ara-C) is a potent pyrimidine (B1678525) nucleoside analog that serves as a cornerstone in the chemotherapy of hematological malignancies, most notably acute myeloid leukemia (AML) and lymphomas.[1][2] Its clinical efficacy is entirely dependent on its intracellular conversion to the active metabolite, Cytarabine triphosphate (Ara-CTP). This document provides a comprehensive technical examination of the molecular mechanisms that underpin the cytotoxic effects of Ara-CTP. We will explore its cellular uptake, the critical multi-step metabolic activation, its multifaceted disruption of DNA synthesis, and the primary pathways of its inactivation. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of its metabolic and cytotoxic pathways to create a thorough resource for the scientific community.

Core Mechanism of Action: From Prodrug to Active Metabolite

Cytarabine is a synthetic analog of the natural nucleoside deoxycytidine. The key structural difference is the sugar moiety: Cytarabine contains an arabinose sugar in a β-configuration instead of the deoxyribose found in deoxycytidine.[3] This seemingly minor alteration is fundamental to its mechanism of action, allowing it to act as an antimetabolite.[4][5] Cytarabine itself is a prodrug; it must be transported into the target cell and undergo intracellular phosphorylation to its active 5'-triphosphate form, Ara-CTP, to exert its cytotoxic effects.[2][6] The action of the drug is most prominent during the S phase of the cell cycle, making it highly specific for rapidly dividing cells, a hallmark of cancer.[1]

Cellular Uptake and Metabolic Activation

The transformation of Cytarabine from an extracellular agent to a potent intracellular cytotoxin is a regulated, multi-stage process.

2.1. Cellular Transport As a hydrophilic molecule, Cytarabine cannot freely diffuse across the cell membrane. Its entry into cells is primarily mediated by carrier proteins, with the human equilibrative nucleoside transporter 1 (hENT1) being the most significant.[3][6] The expression levels of hENT1 on the cell surface can be a critical determinant of drug bioavailability and subsequent therapeutic response.[6] At very high concentrations, such as those achieved during high-dose chemotherapy, Cytarabine can also enter the cell via passive diffusion.[7]

2.2. Phosphorylation Cascade Once inside the cell, Cytarabine is sequentially phosphorylated to its active triphosphate form, Ara-CTP, through a three-enzyme cascade.[3]

-

Deoxycytidine kinase (dCK): This is the first and rate-limiting step, converting Cytarabine (Ara-C) to Cytarabine monophosphate (Ara-CMP).[3][8] The activity of dCK is a crucial factor in determining the intracellular accumulation of the active drug and is subject to feedback inhibition by deoxycytidine triphosphate (dCTP).[8][9]

-

Deoxycytidylate kinase (dCMPK): This enzyme phosphorylates Ara-CMP to Cytarabine diphosphate (B83284) (Ara-CDP).[3][9]

-

Nucleoside diphosphate kinase (NDK): In the final step, NDKs convert Ara-CDP to the active cytotoxic agent, Ara-CTP.[3][9]

The intracellular retention of Ara-CTP is a critical factor in determining the drug's efficacy and has been correlated with the duration of complete remission in AML patients.[6]

Molecular Mechanisms of Cytotoxicity

The active metabolite, Ara-CTP, is a structural mimic of dCTP and exerts its cytotoxic effects primarily by disrupting DNA replication and repair through two interconnected mechanisms.[3]

3.1. Competitive Inhibition of DNA Polymerases Ara-CTP acts as a competitive inhibitor of DNA polymerases (including both replicative and repair polymerases).[4] It competes with the natural substrate, dCTP, for the active site of these enzymes.[6][9] The Michaelis constant (Km) of Ara-CTP for DNA polymerase is in the same range as that of dCTP, making it an effective competitor and thereby halting DNA synthesis.[6]

3.2. Incorporation into DNA and Chain Termination In addition to inhibiting the enzyme, Ara-CTP also serves as a fraudulent substrate for DNA polymerases and is incorporated into the elongating DNA strand.[4][6] The presence of the arabinose sugar, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates steric hindrance within the DNA double helix.[1] This structural distortion prevents the proper rotation of the sugar-phosphate backbone and impedes the ability of DNA polymerase to add the next nucleotide, effectively acting as a chain terminator.[1][6] This leads to the arrest of both DNA replication and repair processes, ultimately inducing cell death.[6]

Quantitative Data Summary

The cellular response to Cytarabine is dose-dependent and varies across different cell lines and patient populations. The intracellular concentration of its active form, Ara-CTP, is a key predictor of clinical response.[10][11]

| Parameter | Cell Line / Condition | Value | Reference |

| IC₅₀ (Cytarabine) | HL-60 (Human Promyelocytic Leukemia) | ~2.5 µM | [9] |

| IC₅₀ (Cytarabine) | Parental HL-60 Cells | 407.2 nM | [12] |

| Intracellular Ara-CTP | AML Patients (High-Dose vs. Standard-Dose) | 27-fold higher in HD | [11] |

| Ara-CTP Retention (T-ALL) | Pediatric T-ALL Blasts (after 3h) | 37 ± 15% | [13] |

| Ara-CTP Retention (non-T-ALL) | Pediatric non-T-ALL Blasts (after 3h) | 67 ± 25% | [13] |

Key Experimental Protocols

Elucidating the mechanism of action of Cytarabine involves a variety of in vitro assays. Below are detailed methodologies for two fundamental experiments.

5.1. Protocol: MTT Assay for Cellular Viability This colorimetric assay is used to determine the cytotoxic effect of Cytarabine and calculate its IC₅₀ value (the concentration required to inhibit 50% of cell growth).

-

Cell Seeding: Plate leukemia cells (e.g., HL-60) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.[3]

-

Drug Treatment: Prepare serial dilutions of Cytarabine in culture medium. Add the drug solutions to the wells. Include wells with untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent like DMSO.[3]

-

Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT stock solution to each well.[3]

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, converting the yellow MTT to insoluble purple formazan crystals.[3]

-

Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage viability against the logarithm of the drug concentration to determine the IC₅₀ value.

5.2. Protocol: DNA Polymerase Inhibition Assay (In Vitro) This assay directly measures the effect of Ara-CTP on the activity of DNA polymerase.

-

Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl₂, dithiothreitol (B142953) (DTT), and activated DNA (e.g., calf thymus DNA treated with DNase I to create single-strand breaks).

-

Enzyme and Substrates: To the reaction mixture, add a known amount of purified DNA polymerase. Add a mixture of three unlabeled deoxynucleoside triphosphates (dATP, dGTP, dTTP) and one radiolabeled deoxynucleoside triphosphate (e.g., [³H]-dCTP).

-

Inhibitor Addition: Create parallel reaction sets. One set serves as a control with no inhibitor. To the experimental sets, add varying concentrations of Ara-CTP.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrates and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA), which precipitates the DNA.

-

DNA Precipitation and Washing: Place the reaction tubes on ice to allow for complete precipitation. Collect the precipitated DNA onto glass fiber filters by vacuum filtration. Wash the filters extensively with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled nucleotides.

-

Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the DNA polymerase activity. Calculate the percentage of inhibition for each Ara-CTP concentration relative to the control reaction without the inhibitor.

Metabolic Inactivation and Resistance Mechanisms

The clinical efficacy of Cytarabine can be limited by its rapid inactivation and by the development of cellular resistance.

-

Metabolic Inactivation: The primary route of inactivation is deamination. Cytidine deaminase (CDA), an enzyme highly abundant in the liver and plasma, rapidly converts Cytarabine to the non-toxic uracil (B121893) arabinoside (Ara-U).[4][8] Additionally, deoxycytidylate deaminase (DCTD) can inactivate Ara-CMP to Ara-UMP.[8] More recently, the enzyme SAMHD1 has been identified as capable of hydrolyzing Ara-CTP back to Ara-C, further reducing the intracellular concentration of the active drug.[4][7]

-

Mechanisms of Resistance: Resistance to Cytarabine is a significant clinical challenge. The primary mechanisms include:

-

Reduced expression or activity of the hENT1 transporter, leading to decreased drug uptake.[8]

-

Decreased levels or mutations in the rate-limiting activating enzyme, dCK.[6][8]

-

Increased activity of inactivating enzymes like CDA, DCTD, or SAMHD1.[7][8]

-

Elevated intracellular pools of the natural competitor, dCTP, which outcompetes Ara-CTP for DNA polymerase binding and also enhances feedback inhibition of dCK.[6][8]

-

References

- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytarabine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [Intracellular retention of cytarabine-triphosphate (Ara-CTP) in blasts of children with acute lymphoblastic leukemia. Correlation with clinical course parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of ara-CTP Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

ara-CTP (arabinosylcytosine triphosphate) trisodium (B8492382) salt is the biologically active triphosphate form of the chemotherapeutic agent cytarabine (B982) (ara-C). As a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML), a thorough understanding of its chemical properties, mechanism of action, and relevant experimental methodologies is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the core technical aspects of ara-CTP trisodium salt.

Chemical and Physical Properties

ara-CTP trisodium salt is a synthetic analog of the natural deoxycytidine triphosphate (dCTP). The presence of an arabinose sugar instead of a deoxyribose sugar is the key structural modification that imparts its therapeutic effects.

| Property | Value | Source |

| Synonyms | Cytarabine triphosphate trisodium salt, ara-CTP trisodium | [1] |

| Molecular Formula | C₉H₁₃N₃Na₃O₁₄P₃ | [2] |

| Molecular Weight | 549.1 g/mol | [2] |

| CAS Number | 1179343-17-9 | [2] |

| Appearance | Colorless solution in water | [1] |

| Solubility | Soluble in water (at least 100 mM) | [1] |

| Storage Conditions | Store at -20°C in solution. Avoid repeated freeze-thaw cycles. | [2] |

| Purity | ≥ 95% (HPLC) | Jena Bioscience |

Mechanism of Action: Inhibition of DNA Synthesis

The cytotoxic effects of cytarabine are mediated through its active metabolite, ara-CTP. The mechanism involves a multi-step intracellular conversion followed by the disruption of DNA replication.

Cellular Uptake and Metabolic Activation

Cytarabine (ara-C) is transported into the cell primarily by the human equilibrative nucleoside transporter 1 (hENT1). Once inside the cell, it undergoes a series of phosphorylation steps to become ara-CTP. This metabolic activation is a critical determinant of its efficacy.

Caption: Metabolic activation pathway of Cytarabine (ara-C) to ara-CTP.

Competitive Inhibition of DNA Polymerase

ara-CTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for DNA polymerase.[2] During DNA replication, DNA polymerase mistakenly incorporates ara-CMP into the growing DNA strand.

DNA Chain Termination

The arabinose sugar of the incorporated ara-CMP has a 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group. This stereochemistry creates steric hindrance within the active site of the DNA polymerase, making it difficult for the enzyme to add the next deoxynucleotide. This effectively leads to the termination of DNA chain elongation.[3] The accumulation of these terminated DNA strands triggers cell cycle arrest and apoptosis.

Caption: Mechanism of DNA chain termination by ara-CTP.

Experimental Protocols

Quantification of Intracellular ara-CTP by HPLC-MS/MS

This method allows for the sensitive and selective measurement of intracellular ara-CTP levels, which can be correlated with drug efficacy.[4]

1. Cell Lysis and Extraction:

-

Harvest cultured cells (e.g., leukemia cell lines) by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a cold extraction solution (e.g., 60% methanol).

-

Centrifuge to pellet cellular debris and collect the supernatant containing the nucleotide extract.

2. Solid Phase Extraction (SPE):

-

Condition a weak anion-exchanger (WAX) SPE cartridge.

-

Load the nucleotide extract onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the triphosphates with a high-salt buffer.

3. HPLC-MS/MS Analysis:

-

Column: Porous graphitic carbon (PGC) column (e.g., Hypercarb, 5 µm, 50 mm × 2.1 mm).[5]

-

Mobile Phase A: Water with 5 mM hexylamine (B90201) and 0.4% diethylamine (B46881) (DEA), pH adjusted to 10 with acetic acid.[5]

-

Mobile Phase B: Acetonitrile/water (50/50, v/v).[5]

-

Flow Rate: 0.3 mL/min.[5]

-

Detection: Triple quadrupole mass spectrometer in negative ion multiple reaction monitoring (MRM) mode.[4]

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Caption: Workflow for intracellular ara-CTP quantification.

In Vitro DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of ara-CTP on the activity of DNA polymerase.[6]

1. Reaction Components:

-

Purified DNA polymerase.

-

A single-stranded DNA template annealed to a shorter, fluorescently or radioactively labeled primer.

-

A mixture of the four natural dNTPs (dATP, dGTP, dTTP, and dCTP).

-

Varying concentrations of ara-CTP trisodium salt.

-

Reaction buffer containing Mg²⁺.

2. Assay Procedure:

-

Combine the template-primer, DNA polymerase, and reaction buffer in a microcentrifuge tube.

-

Initiate the reaction by adding the dNTP mixture with or without ara-CTP.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).

-

Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

3. Analysis:

-

Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the DNA products using a suitable imaging system (e.g., fluorescence scanner or autoradiography).

-

The inhibition of DNA synthesis will be observed as a decrease in the length of the extended primer in the presence of ara-CTP.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of cytarabine (the prodrug of ara-CTP).[7]

1. Cell Seeding:

-

Seed leukemia cells (e.g., HL-60) in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL).

-

Incubate overnight to allow cells to acclimate.

2. Drug Treatment:

-

Prepare serial dilutions of cytarabine in culture medium.

-

Add the different concentrations of cytarabine to the appropriate wells. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

3. MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.[7]

-

Cell viability is proportional to the absorbance, and the IC₅₀ (half-maximal inhibitory concentration) can be calculated.

Safety and Handling

ara-CTP trisodium salt should be handled with care, following standard laboratory safety procedures for cytotoxic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[8]

-

Handling: Avoid inhalation of aerosols and direct contact with skin and eyes.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for cytotoxic materials.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for detailed, validated protocols or a comprehensive safety data sheet.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ara-cytarabine triphosphate trisodium, 1179343-17-9 | BroadPharm [broadpharm.com]

- 3. The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) in a human follicular lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro polyoma DNA synthesis: inhibition by 1-beta-d-arabinofuranosyl CTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. tcichemicals.com [tcichemicals.com]

Synthesis and Purification of Cytarabine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine, a cornerstone in the treatment of various hematological malignancies, exerts its cytotoxic effects after intracellular conversion to its active form, Cytarabine triphosphate (Ara-CTP). The synthesis and purification of this active metabolite are critical for a wide range of research applications, including mechanism of action studies, drug resistance investigations, and the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the prevalent chemical and enzymatic methods for the synthesis of Ara-CTP, along with detailed protocols for its purification. The document focuses on practical, actionable information, including quantitative data summaries, detailed experimental procedures, and visual representations of key processes to aid researchers in this field.

Introduction

Cytarabine (arabinosylcytosine or Ara-C) is a synthetic pyrimidine (B1678525) nucleoside analog that is structurally similar to deoxycytidine. Its therapeutic efficacy is dependent on its intracellular phosphorylation to Cytarabine 5'-triphosphate (Ara-CTP).[1][2] This active metabolite competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and the induction of apoptosis in rapidly dividing cancer cells.[1][3] The intracellular concentration of Ara-CTP is a key determinant of Cytarabine's cytotoxic activity.[4] Therefore, the availability of pure Ara-CTP is essential for in vitro studies aimed at understanding its biochemical and cellular effects.

This guide details the primary methods for synthesizing Ara-CTP from Cytarabine and the subsequent purification of the triphosphate form from the reaction mixture, which typically contains unreacted starting material and the mono- and diphosphate (B83284) intermediates.

Synthesis of Cytarabine Triphosphate (Ara-CTP)

The synthesis of Ara-CTP can be achieved through two main routes: chemical phosphorylation and enzymatic synthesis.

Chemical Synthesis: The Yoshikawa Method

A widely used method for the phosphorylation of unprotected nucleosides is the one-pot, three-step Yoshikawa method, which utilizes phosphorus oxychloride (POCl3).[5][6][7] This approach offers the advantage of not requiring protective groups for the sugar moiety.[8]

Reaction Scheme:

The overall reaction involves the selective 5'-monophosphorylation of Cytarabine, followed by reaction with pyrophosphate and subsequent hydrolysis to yield Ara-CTP.[6][8]

Caption: Chemical synthesis of Ara-CTP via the Yoshikawa method.

Experimental Protocol: One-Pot Synthesis of Ara-CTP [8]

-

Preparation: Dry all glassware thoroughly. All reagents and solvents should be anhydrous.

-

Reaction:

-

Suspend Cytarabine (1 equivalent) in trimethyl phosphate (B84403) ((MeO)3PO).

-

Cool the suspension to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl3) (1.5 equivalents) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 2-3 hours.

-

In a separate flask, prepare a solution of bis(tri-n-butylammonium) pyrophosphate (5 equivalents) and tri-n-butylamine (5 equivalents) in anhydrous dimethylformamide (DMF).

-

Add the pyrophosphate solution to the reaction mixture dropwise at 0°C.

-

Stir the reaction vigorously for 5 minutes.

-

Add triethylammonium (B8662869) bicarbonate (TEAB) buffer (1 M, pH 7.5) to quench the reaction.

-

-

Work-up:

-

Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the cyclic intermediate.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product is then ready for purification.

-

Table 1: Reagents for Chemical Synthesis of Ara-CTP

| Reagent | Molar Equivalent | Purpose |

| Cytarabine | 1 | Starting material |

| Phosphorus oxychloride (POCl3) | 1.5 | Phosphorylating agent |

| Trimethyl phosphate ((MeO)3PO) | - | Solvent |

| bis(tri-n-butylammonium) pyrophosphate | 5 | Pyrophosphate source |

| Tri-n-butylamine | 5 | Base |

| Anhydrous Dimethylformamide (DMF) | - | Solvent |

| Triethylammonium bicarbonate (TEAB) buffer | - | Quenching and buffering agent |

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific alternative to chemical methods, mimicking the intracellular metabolic pathway of Cytarabine. This multi-step, one-pot reaction utilizes a series of kinases to sequentially phosphorylate Cytarabine to its triphosphate form.[2][9]

Reaction Scheme:

The enzymatic synthesis involves three key enzymes: deoxycytidine kinase (dCK), deoxycytidylate kinase (dCMPK), and nucleoside diphosphate kinase (NDPK).[2][9][10]

Caption: Enzymatic synthesis of Ara-CTP from Cytarabine.

Experimental Protocol: One-Pot Enzymatic Synthesis of Ara-CTP

-

Reaction Mixture Preparation:

-

In a reaction vessel, combine the following in a suitable buffer (e.g., Tris-HCl, pH 7.5):

-

Cytarabine

-

ATP (as a phosphate donor)

-

MgCl2 (as a cofactor for kinases)

-

Deoxycytidine kinase (dCK)

-

Deoxycytidylate kinase (dCMPK)

-

Nucleoside diphosphate kinase (NDPK)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

-

Termination:

-

Once the reaction is complete (as determined by the maximal formation of Ara-CTP and consumption of Cytarabine), terminate the reaction by heating (e.g., 95°C for 5 minutes) or by adding an organic solvent (e.g., cold ethanol) to precipitate the enzymes.

-

-

Enzyme Removal:

-

Centrifuge the mixture to pellet the precipitated enzymes.

-

Collect the supernatant containing the crude Ara-CTP.

-

Table 2: Components for Enzymatic Synthesis of Ara-CTP

| Component | Function |

| Cytarabine | Substrate |

| ATP | Phosphate donor |

| MgCl2 | Kinase cofactor |

| Deoxycytidine kinase (dCK) | Catalyzes the first phosphorylation |

| Deoxycytidylate kinase (dCMPK) | Catalyzes the second phosphorylation |

| Nucleoside diphosphate kinase (NDPK) | Catalyzes the final phosphorylation |

| Tris-HCl buffer | Maintains pH |

Purification of Cytarabine Triphosphate

The crude product from either synthesis method will be a mixture of Ara-CTP, the intermediate phosphates (Ara-CMP and Ara-CDP), unreacted Cytarabine, and other reagents. High-performance liquid chromatography (HPLC) is the method of choice for purifying Ara-CTP. Ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) chromatography are particularly effective.

Purification by Ion-Pair Reversed-Phase HPLC

IP-RP HPLC is a powerful technique for separating charged analytes like nucleotides on a reversed-phase column.[11][12][13] An ion-pairing reagent is added to the mobile phase to neutralize the charge on the analyte, allowing for its retention and separation based on hydrophobicity.

Caption: Workflow for the purification of Ara-CTP by HPLC.

Experimental Protocol: Preparative IP-RP HPLC Purification of Ara-CTP

-

Sample Preparation:

-

Dissolve the crude Ara-CTP in the initial mobile phase (low organic content).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: Aqueous buffer with an ion-pairing reagent (e.g., 100 mM triethylammonium acetate (B1210297) (TEAA), pH 7.0).

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time to elute the components. The exact gradient will need to be optimized.

-

Flow Rate: A flow rate suitable for the preparative column (e.g., 10-20 mL/min).

-

Detection: UV detection at a wavelength where Ara-CTP absorbs maximally (e.g., 271 nm).[14]

-

-

Fraction Collection:

-

Collect fractions as the peaks elute from the column. The elution order is typically Cytarabine, Ara-CMP, Ara-CDP, and then Ara-CTP, as the increasing negative charge from the phosphate groups leads to stronger ion-pairing and later elution with the increasing organic modifier.

-

-

Post-Purification Processing:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the fractions containing pure Ara-CTP.

-

Remove the acetonitrile and the volatile ion-pairing reagent (TEAA) by repeated co-evaporation with water or by lyophilization.

-

The final product is the pure Ara-CTP, typically as a triethylammonium salt.

-

Table 3: Typical HPLC Parameters for Ara-CTP Purification

| Parameter | Value |

| Column | Preparative C18 |

| Mobile Phase A | 100 mM Triethylammonium Acetate, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-30% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | 271 nm |

Physicochemical Properties and Stability

Understanding the properties of Ara-CTP is crucial for its handling and storage.

Table 4: Physicochemical Properties of Cytarabine and Cytarabine Triphosphate

| Property | Cytarabine | Cytarabine Triphosphate (Ara-CTP) |

| Molecular Formula | C9H13N3O5 | C9H16N3O14P3 |

| Molecular Weight | 243.22 g/mol [15] | 483.16 g/mol [16] |

| Appearance | Colorless crystals[15] | White to off-white solid |

| Solubility | Freely soluble in water[15] | Soluble in water |

| pKa | ~4.3 (cytosine amino group) | Multiple pKa values due to phosphate groups |

Stability:

Cytarabine and its phosphorylated derivatives are susceptible to degradation, primarily through deamination of the cytosine ring to form the corresponding uracil (B121893) arabinoside derivatives, which are inactive.[17] The stability is pH and temperature-dependent.

-

pH: Ara-CTP is most stable in neutral to slightly acidic aqueous solutions (pH ~6.0-7.0).[18] It is more prone to degradation under alkaline conditions.[17]

-

Temperature: For long-term storage, it is recommended to store Ara-CTP solutions at -20°C or -80°C.[18] Solid Ara-CTP should be stored at -20°C.[18]

Conclusion

The synthesis and purification of Cytarabine triphosphate are essential for advancing our understanding of its role in cancer therapy and for the development of new anticancer agents. Both chemical and enzymatic synthesis methods offer viable routes to obtain Ara-CTP, with the choice of method depending on the specific requirements of the research, such as scale, desired purity, and available resources. Purification by ion-pair reversed-phase HPLC is a robust and widely used technique to isolate high-purity Ara-CTP from complex reaction mixtures. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug development and cancer biology.

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]

- 8. An Improved Protection-Free One-Pot Chemical Synthesis of 2′...: Ingenta Connect [ingentaconnect.com]

- 9. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ymc.co.jp [ymc.co.jp]

- 12. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. ara-Cytidine-5'-triphosphate (ara-CTP), Cytostatic Nucleotides - Jena Bioscience [jenabioscience.com]

- 15. Cytarabine | C9H13N3O5 | CID 6253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. AraCTP | C9H16N3O14P3 | CID 25774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Intracellular Journey of Cytarabine: A Technical Guide to Ara-CTP Conversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (B982) (ara-C), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), functions as a pro-drug requiring intracellular activation to exert its cytotoxic effects. The efficacy of cytarabine is critically dependent on its conversion to the active triphosphate metabolite, cytarabine triphosphate (ara-CTP). This technical guide provides an in-depth exploration of the intracellular metabolic pathway of cytarabine, detailing the enzymatic cascade responsible for its activation and catabolism. We present a comprehensive overview of the key enzymes, cellular transporters, and mechanisms of action and resistance. This guide includes structured tables summarizing quantitative data on enzyme kinetics and intracellular ara-CTP concentrations, detailed experimental protocols for the quantification of ara-CTP, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this crucial aspect of cancer pharmacology.

Introduction

Cytarabine, a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine, has been a mainstay in the chemotherapy of acute myeloid leukemia (AML) and other hematological cancers for decades. Its therapeutic activity is not inherent but is acquired through a series of intracellular phosphorylation steps, culminating in the formation of ara-CTP. This active metabolite then competitively inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and induction of apoptosis in rapidly dividing cancer cells. The clinical response to cytarabine therapy exhibits significant inter-patient variability, which is largely attributed to differences in the intracellular accumulation of ara-CTP. Therefore, a thorough understanding of the molecular mechanisms governing the intracellular conversion of cytarabine to ara-CTP is paramount for optimizing therapeutic strategies, overcoming drug resistance, and developing novel therapeutic approaches.

The Intracellular Metabolic Pathway of Cytarabine

The transformation of cytarabine into its active form, ara-CTP, is a highly regulated process involving a series of enzymatic reactions. This pathway is a delicate balance between anabolic (activation) and catabolic (inactivation) processes.

Cellular Uptake

Cytarabine is a hydrophilic molecule and thus requires specific transporters to cross the cell membrane. The primary transporter responsible for the uptake of cytarabine into leukemic cells is the human equilibrative nucleoside transporter 1 (hENT1).[1] The expression and activity of hENT1 are crucial determinants of intracellular cytarabine availability. At high concentrations, cytarabine can also enter the cell via passive diffusion.[2]

Anabolic Pathway: The Phosphorylation Cascade

Once inside the cell, cytarabine undergoes a three-step phosphorylation cascade to become the active ara-CTP. This process is catalyzed by a series of kinases:

-

Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme in the activation pathway and catalyzes the initial phosphorylation of cytarabine to cytarabine monophosphate (ara-CMP).[3] The activity of dCK is a critical determinant of the overall rate of ara-CTP formation.

-

Deoxycytidylate Kinase (dCMPK): Also known as UMP/CMP kinase, this enzyme further phosphorylates ara-CMP to cytarabine diphosphate (B83284) (ara-CDP).[4]

-

Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation step is carried out by NDPKs, which convert ara-CDP to the therapeutically active cytarabine triphosphate (ara-CTP).[5]

Catabolic Pathways: Inactivation of Cytarabine and its Metabolites

The intracellular concentration of active ara-CTP is also regulated by catabolic enzymes that inactivate cytarabine and its phosphorylated derivatives:

-

Cytidine Deaminase (CDA): This enzyme is a major player in cytarabine inactivation, converting cytarabine to its inactive metabolite, uracil (B121893) arabinoside (ara-U), through deamination.[3] High levels of CDA are associated with cytarabine resistance.

-

5'-Nucleotidases (NT5Cs): These enzymes can dephosphorylate ara-CMP back to cytarabine, thereby reducing the pool of substrate available for conversion to ara-CTP.[3]

-

SAMHD1: The sterile alpha motif and HD-domain containing protein 1 (SAMHD1) has been identified as a key negative regulator of ara-CTP levels. SAMHD1 is a deoxynucleoside triphosphate triphosphohydrolase that can directly hydrolyze ara-CTP to ara-CMP, thus diminishing its cytotoxic potential.[6]

The intricate interplay between these activating and inactivating enzymes ultimately dictates the intracellular concentration of ara-CTP and, consequently, the cellular sensitivity to cytarabine.

References

- 1. haematologica.org [haematologica.org]

- 2. Pharmacokinetics of Ara-CMP-Stearate (YNK01): phase I study of the oral Ara-C derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Cytarabine Triphosphate: A Deep Dive into its Role as a DNA Chain Terminator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine, is a cornerstone of chemotherapy regimens for hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] Its potent cytotoxic effects are exerted through its active metabolite, cytarabine triphosphate (ara-CTP), which acts as a formidable DNA chain terminator. This technical guide delves into the core mechanisms of ara-CTP-mediated DNA chain termination, providing a comprehensive overview of the experimental evidence, detailed protocols for key assays, and an exploration of the resultant cellular signaling pathways.

Mechanism of Action: Competitive Inhibition and Chain Termination

The primary mode of action of cytarabine involves its intracellular conversion to the active triphosphate form, ara-CTP. This conversion is a three-step phosphorylation process initiated by deoxycytidine kinase (dCK). Once formed, ara-CTP exerts its cytotoxic effects through a dual mechanism:

-

Competitive Inhibition of DNA Polymerases: Ara-CTP structurally mimics the natural deoxycytidine triphosphate (dCTP) and competes for the active site of DNA polymerases, particularly DNA polymerase α and β.[3][4] This competition leads to a reduction in the rate of DNA synthesis. The inhibitory potential of ara-CTP is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

-

Incorporation into DNA and Chain Termination: DNA polymerases can incorporate ara-CTP into the growing DNA strand in place of dCTP.[1][3] The arabinose sugar moiety of cytarabine, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates steric hindrance within the DNA double helix. This altered sugar conformation prevents the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate (dNTP), effectively halting further DNA elongation.[5] This premature termination of DNA synthesis is a critical event leading to replication stress and cell death.

Quantitative Data on Cytarabine Triphosphate Activity

The efficacy of ara-CTP as a DNA polymerase inhibitor and its cytotoxic effects on cancer cells have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview for researchers.

| Parameter | Cell Line / Enzyme | Value | Reference(s) |

| IC50 (Cytarabine) | KG-1 (Parental) | ~100 nM | [6] |

| KG-1 (Resistant) | >1000 nM | [6] | |

| MOLM13 (Parental) | ~50 nM | [6] | |

| MOLM13 (Resistant) | ~500 nM | [6] | |

| CCRF-CEM | ~90 nM | [7] | |

| Jurkat | ~159.7 nM | [7] | |

| HL-60 (Parental) | 407.2 nM | [8] | |

| HL-60 (Resistant) | 906.8 nM | [8] | |

| Ki (ara-CTP) | Human DNA Polymerase α | 1.5 µM | [3] |

| Human DNA Polymerase β | 7.6 µM | [3] |

Table 1: Cytotoxicity (IC50) of Cytarabine and Inhibitory Constants (Ki) of ara-CTP. IC50 values represent the concentration of cytarabine required to inhibit the growth of 50% of the cell population. Ki values indicate the binding affinity of ara-CTP to DNA polymerases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of cytarabine triphosphate.

DNA Polymerase Inhibition Assay

This assay measures the ability of ara-CTP to inhibit the activity of DNA polymerases.

Principle: The assay quantifies the incorporation of a radiolabeled deoxynucleoside triphosphate (e.g., [³H]-dCTP) into a synthetic DNA template/primer in the presence and absence of ara-CTP. A reduction in the incorporation of the radiolabeled nucleotide indicates inhibition of the DNA polymerase.

Materials:

-

Purified human DNA polymerase (e.g., DNA polymerase α or β)

-

Synthetic DNA template/primer (e.g., poly(dA-dT))

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, and dCTP)

-

[³H]-dCTP (radiolabeled)

-

Ara-CTP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DNA template/primer, dATP, dGTP, dTTP, and [³H]-dCTP.

-

Prepare serial dilutions of ara-CTP.

-

In separate reaction tubes, add the reaction mixture, the purified DNA polymerase, and varying concentrations of ara-CTP (and a control with no ara-CTP).

-

Initiate the reaction by incubating at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the newly synthesized DNA on ice for 30 minutes.

-

Collect the precipitated DNA by vacuum filtration onto glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each ara-CTP concentration relative to the control.

-

Determine the Ki value by plotting the data using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plot).

DNA Chain Elongation (Primer Extension) Assay

This assay directly visualizes the termination of DNA synthesis by ara-CTP.

Principle: A radiolabeled DNA primer is annealed to a single-stranded DNA template. DNA polymerase extends the primer in the presence of dNTPs and a limiting concentration of ara-CTP. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis, and the sizes of the terminated fragments are analyzed.

Materials:

-

Single-stranded DNA template (e.g., M13mp18)

-

Synthetic DNA primer (complementary to a region of the template)

-

[γ-³²P]ATP

-

T4 Polynucleotide Kinase

-

DNA Polymerase (e.g., Klenow fragment or human DNA polymerase)

-

dNTP mix (dATP, dGTP, dTTP, dCTP)

-

ara-CTP

-

Reaction buffer

-

Formamide (B127407) loading dye

-

Denaturing polyacrylamide gel (containing urea)

-

Electrophoresis apparatus

-

Phosphorimager or X-ray film

Procedure:

-

Label the 5' end of the DNA primer with [γ-³²P]ATP using T4 Polynucleotide Kinase.

-

Purify the labeled primer.

-

Anneal the radiolabeled primer to the single-stranded DNA template.

-

Set up reaction tubes containing the primer-template duplex, reaction buffer, and dNTP mix.

-

Add varying concentrations of ara-CTP to the respective tubes.

-

Initiate the reaction by adding DNA polymerase and incubate at 37°C for a specific time.

-

Terminate the reactions by adding formamide loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

Analyze the resulting autoradiogram. The appearance of shorter DNA fragments at specific positions corresponding to the incorporation of cytidine (B196190) indicates chain termination by ara-CTP.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of cytarabine on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Leukemia cell line (e.g., HL-60, KG-1, MOLM13)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Cytarabine

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours.

-

Prepare serial dilutions of cytarabine in the cell culture medium.

-

Treat the cells with different concentrations of cytarabine and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each cytarabine concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the cytarabine concentration to determine the IC50 value.

Cellular Signaling Response to Cytarabine-Induced DNA Damage

The incorporation of ara-CTP into DNA and the subsequent stalling of replication forks trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key pathway activated by cytarabine-induced replication stress is the ATR-Chk1 signaling pathway.

ATR-Chk1 Pathway Activation:

-

Replication Fork Stalling: The incorporation of ara-CTP physically obstructs the progression of the DNA replication machinery, leading to stalled replication forks.

-

RPA Coating of ssDNA: The uncoupling of helicase and polymerase activities at the stalled fork generates stretches of single-stranded DNA (ssDNA), which are rapidly coated by Replication Protein A (RPA).

-

ATR-ATRIP Recruitment: The RPA-ssDNA filaments serve as a platform for the recruitment of the ATR (Ataxia Telangiectasia and Rad3-related) kinase in complex with its binding partner ATRIP.

-

Chk1 Phosphorylation: Activated ATR then phosphorylates and activates its downstream effector kinase, Chk1.

-

Cell Cycle Arrest and DNA Repair: Activated Chk1 orchestrates a multifaceted response, including the phosphorylation of Cdc25 phosphatases to induce cell cycle arrest, the stabilization of stalled replication forks, and the promotion of DNA repair processes.

Visualizations

Caption: Metabolic activation of cytarabine and its mechanism of action.

Caption: Workflow for a DNA chain elongation (primer extension) assay.

Caption: ATR-Chk1 signaling pathway activated by cytarabine.

Conclusion

Cytarabine triphosphate's role as a DNA chain terminator is a well-established and critical mechanism in its anticancer activity. Through competitive inhibition of DNA polymerases and incorporation into the nascent DNA strand, ara-CTP effectively halts DNA replication, leading to replication stress and the activation of the DNA damage response. Understanding the intricate details of these processes, from the molecular interactions at the replication fork to the cellular signaling cascades, is paramount for the rational design of novel therapeutic strategies and for overcoming mechanisms of drug resistance. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted actions of this potent chemotherapeutic agent.

References

- 1. In vitro polyoma DNA synthesis: inhibition by 1-beta-d-arabinofuranosyl CTP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Gatekeeper of Cytarabine's Power: A Technical Guide to Deoxycytidine Kinase in Ara-CTP Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of deoxycytidine kinase (dCK) in the metabolic activation of the cornerstone chemotherapeutic agent, cytarabine (B982) (ara-C). Understanding the intricacies of dCK function, its regulation, and the kinetics of ara-C phosphorylation is paramount for developing more effective cancer therapies and overcoming drug resistance. This document provides a comprehensive overview of the biochemical pathways, quantitative data, and detailed experimental protocols relevant to the study of dCK and its product, ara-CTP.

The Central Role of Deoxycytidine Kinase in Cytarabine Activation

Cytarabine, a nucleoside analog, is a prodrug that must be intracellularly converted to its active triphosphate form, cytarabine triphosphate (ara-CTP), to exert its cytotoxic effects.[1] This metabolic activation is a three-step phosphorylation cascade, with the initial and rate-limiting step exclusively catalyzed by deoxycytidine kinase (dCK).[2]

Once transported into the cell, primarily by the human equilibrative nucleoside transporter 1 (hENT1), ara-C is phosphorylated by dCK to form ara-C monophosphate (ara-CMP). Subsequently, ara-CMP is further phosphorylated by other cellular kinases to ara-C diphosphate (B83284) (ara-CDP) and finally to the active ara-CTP.[1] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerases. This incorporation leads to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[3]

The critical role of dCK is underscored by the observation that resistance to ara-C is frequently associated with reduced dCK activity, which can result from mutations in the DCK gene or decreased gene expression.[4]

Quantitative Data: Kinetics of dCK and Intracellular Ara-CTP Levels

The efficiency of ara-CTP formation is dictated by the kinetic properties of dCK and the intracellular environment of the cancer cell. Below are tables summarizing key quantitative data from various studies.

Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) for Selected Substrates

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Cell/Enzyme Source | Reference |

| Deoxycytidine (dC) | 9.4 | - | 11-fold increase with S74E mutation | - | Rat AML cells (RCL/0) | [5] |

| Cytarabine (ara-C) | - | - | 3-fold increase with S74E mutation | - | Bacterially produced human dCK | [6] |

| Deoxycytidine (dC) | 0.4 ± 0.1 | 0.12 ± 0.01 | - | - | Recombinant human dCK | [7] |

| Cytarabine (ara-C) | 3.1 ± 0.5 | 0.04 ± 0.003 | - | - | Recombinant human dCK | [7] |

| Gemcitabine | 5.3 ± 0.9 | 0.05 ± 0.004 | - | - | Recombinant human dCK | [7] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as pH, temperature, and the source of the enzyme.

Table 2: Intracellular Ara-CTP Concentrations in Acute Myeloid Leukemia (AML) Cells

| Cell Line/Patient Cohort | Ara-C Concentration | Incubation Time | Intracellular Ara-CTP Concentration | Clinical Response Correlation | Reference |

| Pediatric AML patients (n=68) | Varies (in vivo) | Day 1 post-treatment | 0.012 - 2.43 nmol/2x107 cells | Higher levels associated with specific SNPs | [8] |

| AML patient blasts (in vivo) | Standard vs. High dose | 4 hours post-treatment | 27-fold increase with high dose | Predictive of remission status | [9][10] |

| AML patient blasts | 1, 10, 100 µM | 12 hours | Lower in normal vs. AML cells | - | [11] |

| L1210-WT (DCK+) cells | 5 mM dC | 24 hours | 1.361 nmol/106 cells (dC+dCTP) | - | [12] |

Signaling Pathways and Regulatory Mechanisms

The expression and activity of dCK are tightly regulated at both the transcriptional and post-translational levels, providing multiple avenues for therapeutic intervention.

Transcriptional Regulation of the DCK Gene

The promoter region of the DCK gene contains binding sites for several transcription factors, most notably Sp1 and USF1/2.[13] These factors interact to modulate the rate of DCK transcription.

-

GC-boxes: Bind Sp1 and Sp3 transcription factors.

-

E-boxes: Bind upstream stimulatory factors (USF1 and USF2).

The interplay between these transcription factors can either activate or repress DCK gene expression, contributing to the variability of dCK levels observed in different cancer cells.[13]

Post-Translational Modification: The Role of Serine-74 Phosphorylation

A key regulatory mechanism of dCK activity is the post-translational phosphorylation of Serine-74 (Ser-74).[14][15][16][17] Phosphorylation at this site, which is distant from the active site, induces a conformational change in the enzyme. This change favors an "open" conformation, which enhances the binding and release of nucleosides, thereby increasing the catalytic activity of dCK, particularly for pyrimidine (B1678525) analogs like ara-C.[6] This phosphorylation event represents a potential therapeutic target to enhance the activation of nucleoside analogs in cancer cells.

Experimental Protocols

Deoxycytidine Kinase (dCK) Activity Assay (Radiolabeled Method)

This protocol describes a common method for measuring dCK activity in cell lysates using a radiolabeled substrate.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

-

Reaction buffer (50 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT)

-

[³H]-deoxycytidine or [³H]-cytarabine (radiolabeled substrate)

-

Unlabeled deoxycytidine or cytarabine

-

DE-81 filter paper discs

-

Scintillation fluid

-

Scintillation counter

-

Protein quantification assay (e.g., Bradford or BCA)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Kinase Reaction:

-

Prepare a reaction mixture containing reaction buffer, a known concentration of radiolabeled substrate, and various concentrations of unlabeled substrate.

-

Initiate the reaction by adding a specific amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by placing the tubes on ice and adding EDTA.

-

-

Separation and Quantification:

-

Spot an aliquot of the reaction mixture onto DE-81 filter paper discs.

-

Wash the discs multiple times with a wash buffer (e.g., 1 mM ammonium (B1175870) formate) to remove unincorporated radiolabeled substrate.

-

Perform a final wash with ethanol.

-

Dry the filter discs completely.

-

Place each disc in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of phosphorylated product based on the measured radioactivity and the specific activity of the radiolabeled substrate.

-

Express dCK activity as pmol or nmol of product formed per minute per milligram of protein.

-

Quantification of Intracellular Ara-CTP by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the extraction and quantification of intracellular ara-CTP from cancer cells using HPLC with UV detection.

Materials:

-

Cell culture medium

-

Cytarabine (ara-C)

-

Ice-cold phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction

-

Freon-trioctylamine or potassium carbonate for neutralization

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase C18 HPLC column

-

Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)

-

Ara-CTP standard

Procedure:

-

Cell Treatment and Harvesting:

-

Culture cells to the desired density.

-

Treat cells with a known concentration of ara-C for a specific duration.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Count the cells to normalize the results.

-

-

Extraction of Nucleotides:

-

Resuspend the cell pellet in a small volume of ice-cold extraction solution (e.g., 0.4 M PCA or 10% TCA).

-

Vortex vigorously and incubate on ice to precipitate proteins and other macromolecules.

-

Centrifuge at high speed to pellet the precipitate.

-

Carefully collect the supernatant containing the acid-soluble nucleotides.

-

-

Neutralization:

-

Neutralize the acidic extract. For PCA, add a calculated amount of potassium carbonate. For TCA, perform an extraction with a water-saturated solution of freon-trioctylamine.

-

Centrifuge to remove the precipitate (potassium perchlorate) or the organic phase.

-

Collect the neutralized aqueous supernatant.

-

-

HPLC Analysis:

-

Filter the neutralized extract through a 0.22 µm filter.

-

Inject a known volume of the extract onto the HPLC column.

-

Elute the nucleotides using an appropriate mobile phase and gradient.

-

Detect the nucleotides by UV absorbance at a specific wavelength (e.g., 272 nm).

-

-

Quantification:

-

Identify the ara-CTP peak by comparing its retention time to that of a pure ara-CTP standard.

-

Quantify the amount of ara-CTP by integrating the peak area and comparing it to a standard curve generated with known concentrations of ara-CTP.

-

Express the intracellular ara-CTP concentration as pmol or nmol per 10⁶ or 10⁷ cells.

-

Conclusion

Deoxycytidine kinase is a critical determinant of cytarabine's efficacy and a key player in the development of drug resistance. A thorough understanding of its enzymatic kinetics, regulation, and the dynamics of ara-CTP formation is essential for the rational design of novel therapeutic strategies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to enhance the therapeutic potential of nucleoside analogs and improve outcomes for cancer patients. By continuing to unravel the complexities of dCK biology, the scientific community can pave the way for more personalized and effective cancer treatments.

References

- 1. A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of deoxycytidine kinase in an in vitro model for AraC- and DAC-resistance: substrate-enzyme interactions with deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mimicking phosphorylation of Ser-74 on human deoxycytidine kinase selectively increases catalytic activity for dC and dC analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for activation of the therapeutic l-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Ara-C SNP score predicts leukemic cell intracellular ara-CTP levels in pediatric acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular imaging of deoxycytidine kinase activity using deoxycytidine-enhanced CEST MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physical and functional interactions between USF and Sp1 proteins regulate human deoxycytidine kinase promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Post-translational phosphorylation of serine 74 of human deoxycytidine kinase favors the enzyme adopting the open conformation making it competent for nucleoside binding and release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Post-translational phosphorylation of serine 74 of human deoxycytidine kinase favors the enzyme adopting the open conformation making it competent for nucleoside binding and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphorylation of deoxycytidine kinase on Ser-74: impact on kinetic properties and nucleoside analog activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Positive regulation of deoxycytidine kinase activity by phosphorylation of Ser-74 in B-cell chronic lymphocytic leukaemia lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Divergence of Cytarabine and Deoxycytidine

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Cytarabine (B982) (cytosine arabinoside, Ara-C) is a cornerstone of chemotherapy for hematological malignancies, most notably acute myeloid leukemia (AML).[1] As a pyrimidine (B1678525) nucleoside analog, its therapeutic efficacy is derived from its structural mimicry of the endogenous nucleoside, 2'-deoxycytidine. This guide provides a detailed examination of the single, critical stereochemical difference between these two molecules and elucidates how this variance dictates their distinct biological activities. We will explore the comparative metabolism, the molecular basis for cytarabine's disruption of DNA synthesis, and the subsequent activation of cellular stress pathways. This document outlines the principal mechanisms of action, presents quantitative data on cellular sensitivity, details key experimental protocols for studying its effects, and provides visual diagrams of its metabolic and signaling pathways to offer a comprehensive resource for the scientific community.

The Core Structural Difference: A Tale of Two Sugars

The fundamental distinction between cytarabine and the natural nucleoside deoxycytidine lies in the stereochemistry of the sugar moiety.[2] While both possess a cytosine base, their sugar rings are different:

-

Deoxycytidine contains a 2'-deoxy-D-ribose sugar.

-

Cytarabine contains a D-arabinose sugar.[2]

The critical difference is the orientation of the hydroxyl group at the 2' position of the sugar ring. In deoxycytidine, this position lacks a hydroxyl group. In cytarabine's arabinose sugar, the 2'-hydroxyl group is in the trans position relative to the 3'-hydroxyl group, pointing in the opposite direction from the 2'-OH in a typical ribose sugar.[2][3] This seemingly minor alteration introduces significant steric hindrance and fundamentally changes the sugar's conformation, which is the basis for cytarabine's cytotoxic activity.[4]

Metabolic Activation and Disruption of DNA Synthesis

Both deoxycytidine and cytarabine are prodrugs that must be phosphorylated to their active triphosphate forms to participate in DNA synthesis.[1][5] This process is a critical prerequisite for their biological function.

Pathway to Activation:

-

Cellular Uptake: As hydrophilic molecules, both cytarabine and deoxycytidine are transported into the cell primarily by the human equilibrative nucleoside transporter 1 (hENT1).[6][7]

-

Phosphorylation Cascade: Inside the cell, a series of kinases converts the nucleosides into their active triphosphate forms. The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK), which converts them to monophosphates (dCMP and Ara-CMP).[5][8] Subsequent phosphorylations by other kinases yield the active triphosphates: deoxycytidine triphosphate (dCTP) and cytarabine triphosphate (Ara-CTP).[8]

Mechanism of Action:

The therapeutic action of cytarabine stems from Ara-CTP acting as a competitive inhibitor of dCTP.[5][8] Ara-CTP competes with the natural dCTP for incorporation into the elongating DNA strand by DNA polymerases.[9]

Once incorporated, the arabinose sugar of cytarabine, with its unique 2'-OH geometry, creates steric clash and prevents the DNA polymerase from forming the next phosphodiester bond.[4] This effectively terminates DNA chain elongation, stalls replication forks, and inhibits both DNA replication and repair processes.[5][9]

Downstream Cellular Consequences: DNA Damage Response and Apoptosis

The incorporation of Ara-C into DNA and the subsequent stalling of replication forks is recognized by the cell as significant DNA damage.[10] This triggers the DNA Damage Response (DDR), a complex signaling network designed to arrest the cell cycle and initiate DNA repair or, if the damage is irreparable, trigger programmed cell death (apoptosis).

The primary pathway activated by cytarabine-induced replication stress is the ATR-Chk1 pathway.[10]

-

Replication Stress: Stalled replication forks create stretches of single-stranded DNA (ssDNA).

-

ATR Activation: The ATR (Ataxia Telangiectasia and Rad3-related) kinase is recruited to the ssDNA and activated.

-

Chk1 Phosphorylation: Activated ATR phosphorylates and activates its downstream effector, the checkpoint kinase Chk1.

-

Cell Cycle Arrest: Activated Chk1 targets several proteins, including Cdc25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) required for progression through the S and G2/M phases, causing cell cycle arrest.[8]

-

Apoptosis Induction: If the DNA damage cannot be resolved, the sustained activation of the DDR pathway, along with other stress signals, initiates the intrinsic apoptotic pathway, leading to the activation of caspases and cell death.[11]

Quantitative Analysis of Cellular Sensitivity

The cytotoxic efficacy of cytarabine varies across different cancer cell lines, reflecting underlying differences in drug transport, metabolism, and cellular response pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a summary of reported IC50 values for cytarabine in various AML cell lines.

| Cell Line | IC50 (nM) | Incubation Time (h) | Assay Method | Reference |

| HL-60 (Parental) | 407.2 | 48 | Crystal Violet | [6] |

| HL-60 (Resistant) | 906.8 | 48 | Crystal Violet | [6] |

| KG-1 | ~100 | 72 | CellTiter-Glo | [12] |

| MOLM-13 | ~10 | 72 | CellTiter-Glo | [12] |

| MV4-11 | ~10 | 72 | CellTiter-Glo | [12] |

| OCI-AML3 | > 10,000 | 72 | CellTiter-Glo | [12] |

| U937 | ~100 | 72 | CellTiter-Glo | [12] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions, including cell passage number, media composition, and specific assay protocols.

Key Experimental Protocols

The elucidation of cytarabine's mechanism of action relies on a suite of established biochemical and cell biology techniques.

Cell Viability / Cytotoxicity Assay (MTT or Crystal Violet)

-

Objective: To determine the concentration of cytarabine that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cell Seeding: Plate leukemia cells (e.g., HL-60, KG-1) at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere or stabilize overnight.

-

Drug Treatment: Expose cells to a range of cytarabine concentrations (e.g., serial dilutions from 1 nM to 100 µM) for a specified duration (typically 48-72 hours).[6]

-

Quantification (MTT): Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.[1]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of cytarabine on cell cycle phase distribution.

-

Methodology:

-

Treatment: Culture cells with and without cytarabine (at a relevant concentration, e.g., IC50) for a defined period (e.g., 24 hours).[8]

-

Harvesting: Collect and wash the cells with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve cellular structures.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the DNA content of each cell.

-

Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[8] A characteristic accumulation of cells in the S-phase is expected after cytarabine treatment.[13]

-

X-ray Crystallography of DNA Polymerase-DNA-AraCTP Complex

-

Objective: To visualize the atomic-level interactions and structural basis for cytarabine-mediated chain termination.

-

Methodology:

-

Protein Expression & Purification: Express and purify high-quality, recombinant DNA polymerase.

-

Complex Formation: Anneal a synthetic DNA template-primer and mix it with the purified polymerase and the non-hydrolyzable analog of Ara-CTP in a specific molar ratio.[2]

-

Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) using vapor diffusion (hanging or sitting drop) to obtain well-ordered crystals of the ternary complex.[2]

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.[2][14]

-

Structure Solution & Refinement: Process the diffraction data and solve the three-dimensional structure using molecular replacement with a known polymerase structure as a search model. Refine the atomic model against the experimental data to achieve high resolution.[2]

-

Analysis: Analyze the final structure to identify the precise conformation of the incorporated cytarabine and its interactions within the polymerase active site that lead to the inhibition of DNA synthesis.

-

Conclusion

The profound difference in the biological activity of cytarabine compared to its endogenous counterpart, deoxycytidine, is a powerful illustration of structure-function relationships in pharmacology. A single change in the stereochemistry of the 2'-hydroxyl group transforms a vital building block of DNA into a potent chain-terminating cytotoxic agent. This structural alteration is the linchpin of its mechanism, driving its incorporation into DNA, the stalling of replication, and the subsequent induction of the DNA damage response and apoptosis. A thorough understanding of these structural and mechanistic details is paramount for the rational design of novel nucleoside analogs and for developing strategies to overcome clinical resistance in cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 10. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]